1-Bromo-1-chloropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

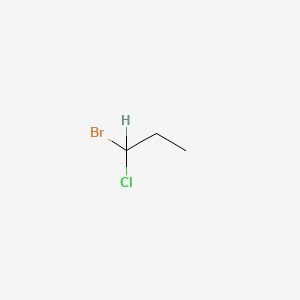

2D Structure

3D Structure

Properties

CAS No. |

34652-54-5 |

|---|---|

Molecular Formula |

C3H6BrCl |

Molecular Weight |

157.44 g/mol |

IUPAC Name |

1-bromo-1-chloropropane |

InChI |

InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

HYOAGWAIGJXNQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 1-Bromo-1-Chloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-chloropropane is a halogenated alkane characterized by a chiral center at the first carbon atom, leading to the existence of two enantiomers, (R)- and (S)-1-bromo-1-chloropropane. This guide provides a comprehensive overview of its molecular structure, stereochemical properties, and key, albeit limited, currently available physicochemical data. Due to a notable scarcity of published experimental protocols and spectroscopic data for this specific compound, this document also outlines general synthetic approaches and expected analytical characteristics based on established principles of organic chemistry.

Molecular Structure and Properties

This compound possesses the chemical formula C₃H₆BrCl and a molecular weight of 157.44 g/mol .[1][2] The structure features a propane (B168953) backbone with a bromine and a chlorine atom attached to the first carbon atom. This substitution pattern renders the C1 carbon a stereocenter, as it is bonded to four different groups: a bromine atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a hydrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | [1][2] |

| Molecular Weight | 157.44 g/mol | [1][2] |

| Boiling Point | 111 °C | [3] |

| IUPAC Name | This compound | [1] |

Stereochemistry

The chirality of this compound is a critical aspect of its molecular identity. The presence of a single chiral center gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane based on the Cahn-Ingold-Prelog (CIP) priority rules.

The priority of the substituents on the chiral carbon is assigned as follows:

-

-Br (highest atomic number)

-

-Cl

-

-CH₂CH₃ (ethyl group)

-

-H (lowest atomic number)

The spatial arrangement of these substituents determines the R/S configuration.

References

(S)-1-Bromo-1-chloropropane: A Comprehensive Technical Guide for Advanced Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of the chiral molecule (S)-1-bromo-1-chloropropane. While specific experimental data for this compound is not extensively reported in publicly available literature, this document consolidates information on plausible stereospecific synthetic routes and expected characterization parameters. The proposed synthetic pathways are based on established organic chemistry reactions, offering a practical framework for its laboratory preparation. Characterization data is presented through a combination of information from closely related analogs and predicted spectroscopic values, providing a comprehensive profile for this versatile chiral building block. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require access to chiral halogenated hydrocarbons.

Introduction

(S)-1-bromo-1-chloropropane is a chiral halogenated alkane with a stereocenter at the C1 position. The presence of two different halogen atoms on the same carbon, along with its chirality, makes it a potentially valuable, yet under-explored, building block in asymmetric synthesis. Its utility can be envisioned in the introduction of a chiral propyl fragment in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The differential reactivity of the carbon-bromine and carbon-chlorine bonds offers opportunities for selective sequential nucleophilic substitutions, further expanding its synthetic potential.

This guide outlines proposed stereospecific synthetic strategies for obtaining (S)-1-bromo-1-chloropropane and details the expected analytical characterization of the target molecule.

Synthesis of (S)-1-bromo-1-chloropropane

The enantioselective synthesis of (S)-1-bromo-1-chloropropane can be approached through stereospecific transformations of readily available chiral precursors. Two plausible synthetic routes are detailed below.

Route 1: Hunsdiecker Reaction of (S)-2-Chloropropanoic Acid

A potential route to (S)-1-bromo-1-chloropropane is the Hunsdiecker reaction of the silver salt of (S)-2-chloropropanoic acid. This reaction involves the decarboxylation of the silver carboxylate with bromine to yield the corresponding alkyl bromide. The Hunsdiecker reaction is known to proceed via a radical mechanism, and the stereochemical outcome at a chiral alpha-carbon can be variable, often leading to racemization. However, in some cases, retention of configuration has been observed.

Caption: Synthetic pathway from (S)-Alanine to (S)-1-bromo-1-chloropropane.

Step 1: Synthesis of (S)-2-Chloropropanoic Acid

-

(S)-Alanine is dissolved in 5 N hydrochloric acid and cooled to 0 °C.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for several hours and then allowed to warm to room temperature overnight.

-

The mixture is carefully degassed under vacuum to remove nitrogen oxides.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude (S)-2-chloropropanoic acid is purified by vacuum distillation.

Step 2: Synthesis of Silver (S)-2-chloropropanoate

-

(S)-2-Chloropropanoic acid is dissolved in water.

-

Silver oxide (Ag₂O) is added portion-wise with stirring.

-

The mixture is stirred at room temperature until the reaction is complete, as indicated by the cessation of gas evolution.

-

The resulting solution is filtered, and the water is removed under reduced pressure to yield the silver salt. The salt should be thoroughly dried under high vacuum.

Step 3: Hunsdiecker Reaction

-

A suspension of dry silver (S)-2-chloropropanoate in anhydrous carbon tetrachloride is prepared in a flask protected from light.

-

A solution of bromine in carbon tetrachloride is added dropwise with stirring.

-

The reaction mixture is gently heated to reflux until the evolution of carbon dioxide ceases.

-

The mixture is cooled, and the precipitated silver bromide is removed by filtration.

-

The filtrate is washed successively with aqueous sodium bisulfite solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude (S)-1-bromo-1-chloropropane is purified by fractional distillation under reduced pressure.

Route 2: Conversion of (S)-2-Chloropropan-1-ol

An alternative approach involves the conversion of a chiral alcohol, (S)-2-chloropropan-1-ol, to the geminal dihalide. This can potentially be achieved in a two-step process involving an intermediate tosylate, followed by nucleophilic substitution. A more direct, albeit challenging, approach could involve simultaneous or sequential halogenation. A plausible two-step conversion is outlined below.

Caption: Synthetic pathway from (S)-2-Chloropropan-1-ol.

Step 1: Synthesis of (S)-2-chloropropyl tosylate

-

(S)-2-chloropropan-1-ol is dissolved in pyridine and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the mixture is stirred at 0 °C for several hours.

-

The reaction is quenched by the addition of cold water.

-

The product is extracted with diethyl ether, and the organic layer is washed with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude tosylate.

Step 2: Synthesis of (S)-1-bromo-1-chloropropane

-

The crude (S)-2-chloropropyl tosylate is dissolved in acetone.

-

Sodium bromide (NaBr) is added, and the mixture is heated to reflux with stirring.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude (S)-1-bromo-1-chloropropane is purified by fractional distillation under reduced pressure.

Characterization of (S)-1-bromo-1-chloropropane

Due to the scarcity of experimental data for (S)-1-bromo-1-chloropropane, the following sections provide a combination of known data for the racemic mixture and related isomers, alongside predicted values.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆BrCl | - |

| Molecular Weight | 157.44 g/mol | [Computed] |

| Boiling Point | 108-110 °C | [Experimental, racemic] |

| Density | 1.58 g/cm³ at 25 °C | [Predicted] |

| Appearance | Colorless liquid | [Expected] |

| Optical Rotation [α] | Not available | - |

Spectroscopic Data

The proton NMR spectrum of (S)-1-bromo-1-chloropropane is expected to show three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | Triplet | 1H | CH(Br)Cl |

| ~2.2-2.4 | Sextet | 2H | CH₂CH₃ |

| ~1.1-1.3 | Triplet | 3H | CH₂CH₃ |

Note: The chemical shifts are estimated based on the analysis of similar halogenated propanes.

The carbon-13 NMR spectrum is expected to show three signals corresponding to the three carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~60-65 | C1 (CH(Br)Cl) |

| ~30-35 | C2 (CH₂) |

| ~10-15 | C3 (CH₃) |

Note: The chemical shifts are estimated based on incremental rules and comparison with related compounds.

The mass spectrum of 1-bromo-1-chloropropane is expected to show a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The major expected fragments are:

| m/z | Fragment | Notes |

| 156, 158, 160 | [C₃H₆BrCl]⁺ | Molecular ion cluster |

| 121, 123 | [C₃H₆Cl]⁺ | Loss of Br radical |

| 77 | [C₃H₆Br]⁺ | Loss of Cl radical |

| 41 | [C₃H₅]⁺ | Propargyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Safety and Handling

(S)-1-bromo-1-chloropropane is expected to be a hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is likely to be flammable and an irritant. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide provides a framework for the synthesis and characterization of (S)-1-bromo-1-chloropropane. While experimental data is limited, the proposed synthetic routes offer viable pathways for its preparation from chiral precursors. The predicted characterization data serves as a useful reference for researchers undertaking the synthesis of this and related chiral halogenated compounds. Further research is warranted to establish detailed experimental procedures and to fully characterize the physical and spectroscopic properties of this potentially valuable chiral building block.

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-bromo-1-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (R)-1-bromo-1-chloropropane. Given the importance of enantiomerically pure compounds in the pharmaceutical industry, this document outlines a proposed stereospecific synthetic route and details the analytical techniques required for its characterization and enantiomeric purity assessment.

Introduction

(R)-1-bromo-1-chloropropane is a chiral halogenated hydrocarbon with potential applications as a building block in asymmetric synthesis. The presence of a stereogenic center bearing both bromine and chlorine atoms makes it a versatile intermediate for the introduction of chirality and further functionalization in the development of novel therapeutic agents. The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide details a proposed synthetic pathway and the necessary analytical methodologies to ensure the production and verification of the desired (R)-enantiomer.

Proposed Stereospecific Synthesis of (R)-1-bromo-1-chloropropane

A plausible and effective strategy for the stereospecific synthesis of (R)-1-bromo-1-chloropropane involves the use of a readily available chiral precursor. A proposed synthetic route, outlined below, starts from the commercially available and enantiomerically pure (S)-2-bromopropanoic acid. This multi-step synthesis is designed to proceed with a high degree of stereochemical control.

Logical Workflow for the Proposed Synthesis:

An In-depth Technical Guide to the Chirality of 1-Bromo-1-chloropropane and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-chloropropane is a halogenated alkane featuring a single stereocenter, making it a fundamental model for studying the principles of chirality. This technical guide provides a comprehensive examination of the stereochemical nature of this compound, including the assignment of its absolute configuration using Cahn-Ingold-Prelog (CIP) rules. We present its physicochemical properties, outline generalized experimental protocols for its synthesis and enantiomeric resolution, and discuss its analytical characterization. The primary implication of its chirality lies in its utility as a simple chiral probe and a model compound for developing and validating stereoselective analytical methods and synthetic strategies.

Molecular Structure and Stereochemistry

The chirality of this compound originates from the carbon atom at the first position (C1). This carbon is a stereocenter because it is bonded to four different substituents: a bromine atom (-Br), a chlorine atom (-Cl), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).[1][2] The presence of this chiral center means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane.[2]

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic process involves prioritizing the four substituents attached to the chiral center based on their atomic number.

Priority Assignment:

-

Bromine (Br): Highest atomic number (Z=35), assigned Priority 1 .

-

Chlorine (Cl): Second-highest atomic number (Z=17), assigned Priority 2 .

-

Ethyl group (-CH₂CH₃): The first atom attached is carbon (Z=6). This takes precedence over the hydrogen atom, assigned Priority 3 .

-

Hydrogen (H): Lowest atomic number (Z=1), assigned Priority 4 .[1]

To assign the configuration, the molecule is oriented so that the lowest-priority substituent (Hydrogen) points away from the viewer.

-

If the sequence from Priority 1 → 2 → 3 proceeds in a clockwise direction, the configuration is designated (R) (from the Latin rectus).

-

If the sequence proceeds in a counter-clockwise direction, the configuration is designated (S) (from the Latin sinister).[1]

Physicochemical Properties

Enantiomers possess identical physical and chemical properties in an achiral environment. Differences only emerge in their interaction with other chiral entities, such as plane-polarized light or chiral molecules. Quantitative data for this compound is summarized below. Specific optical rotation values for the pure enantiomers are not widely reported in the literature, highlighting its primary role as a structural model rather than a well-characterized chiral reagent.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | PubChem CID 36872 |

| Molecular Weight | 157.44 g/mol | PubChem CID 36872 |

| Boiling Point | ~111-115 °C (for isomeric mixture) | [3][4] |

| Chirality | Chiral at C1 | [2][5] |

| Specific Optical Rotation ([(\alpha)]D) | Not reported for pure enantiomers | - |

Synthesis and Enantiomeric Resolution

Synthesis of Racemic this compound

The synthesis of racemic this compound can be challenging due to the difficulty in achieving regioselectivity. Direct halogenation of propane (B168953) or 1-chloropropane (B146392) often leads to a mixture of constitutional isomers that are difficult to separate due to similar boiling points.[3][4][6]

A potential, more controlled synthetic approach could involve the conversion of propanal.

Proposed Protocol (Generalized):

-

Alpha-Chlorination of Propanal: Propanal is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield 2-chloropropanal (B1595544).

-

Reduction to Alcohol: The resulting 2-chloropropanal is reduced to 1-chloro-1-propanol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

-

Bromination (Substitution): The hydroxyl group of 1-chloro-1-propanol is substituted with bromine using an appropriate brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), to yield the racemic this compound product.

-

Purification: The final product is purified from reaction byproducts and starting materials via fractional distillation.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is known as resolution. A classical method involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.[2]

Generalized Experimental Protocol for Classical Resolution:

-

Derivatization: The racemic this compound is reacted with a chiral nucleophile (e.g., an enantiomerically pure amine like (R)-1-phenylethylamine) in a suitable solvent. This substitution reaction (e.g., Sₙ2) creates a mixture of two diastereomers.

-

Diastereomer Separation: The resulting diastereomers will have different physical properties, such as solubility. They can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

-

Regeneration of Enantiomer: The separated diastereomer is then treated to cleave the bond to the chiral auxiliary, regenerating the enantiomerically enriched this compound. This step must be carefully designed to avoid racemization at the stereocenter.

-

Analysis: The optical purity of the separated enantiomer is determined using polarimetry to measure the optical rotation and confirmed by chiral chromatography (GC or HPLC) to calculate the enantiomeric excess (ee).

Implications of Chirality and Applications

The primary significance of this compound in a research and development context is its role as a simple, unambiguous chiral molecule. Its implications are mainly in foundational and analytical chemistry.

-

Model for Stereochemical Studies: It serves as an excellent textbook example for teaching and understanding the concepts of stereocenters, enantiomers, and the application of CIP rules.[2][5]

-

Analytical Method Development: As a simple volatile chiral compound, it can be used as a test analyte for the development and validation of chiral separation techniques, particularly chiral gas chromatography (GC). Scientists developing new chiral stationary phases (CSPs) can use such simple molecules to probe the resolution capabilities and separation mechanisms of the phase.

-

Probe for Stereoselective Reactions: While not a widely used building block, its enantiomers could theoretically be employed in mechanistic studies of stereoselective reactions. The differential reactivity of the C-Br and C-Cl bonds, combined with the defined stereocenter, allows it to act as a probe for nucleophilic substitution reactions where stereochemical outcome (inversion or retention of configuration) is investigated.

-

Precursor in Asymmetric Synthesis: In principle, the pure enantiomers of this compound could serve as chiral synthons. For example, stereospecific substitution of one halide followed by another could introduce two new functional groups with a defined spatial relationship, making it a potential, albeit not common, starting material in the synthesis of more complex chiral molecules.[2]

Conclusion

This compound is a molecule of fundamental importance for illustrating the principles of chirality. While it lacks extensive application as a chiral auxiliary or building block in complex drug synthesis, its value should not be underestimated. It provides a clear and simple model for understanding stereochemical assignment, serves as a useful standard for the development of analytical separation techniques, and holds potential as a probe for studying stereoselective reaction mechanisms. For researchers and professionals in drug development, a firm grasp of the principles demonstrated by molecules like this compound is essential for tackling the far more complex stereochemical challenges encountered in modern medicinal chemistry.

References

- 1. (a) Draw the structures of: (i) (S)-1-bromo-1-chloropropane (ii) (1.. [askfilo.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]

- 4. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]

- 5. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]

- 6. studylib.net [studylib.net]

Spectroscopic Data of 1-Bromo-1-Chloropropane: A Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data for 1-Bromo-1-Chloropropane

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons. The chemical shift of the methine proton will be significantly downfield due to the deshielding effects of the adjacent bromine and chlorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH-BrCl | 5.5 - 6.0 | Triplet (t) | 1H |

| -CH₂- | 2.2 - 2.6 | Sextet | 2H |

| -CH₃ | 1.1 - 1.4 | Triplet (t) | 3H |

¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals. The carbon atom bonded to both bromine and chlorine will be the most deshielded and thus appear at the highest chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-BrCl | 60 - 70 |

| -CH₂- | 30 - 40 |

| -CH₃ | 10 - 15 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (alkane) | 1375 - 1470 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will be characterized by a complex molecular ion region due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation is expected to involve the loss of the halogen atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Notes |

| 156, 158, 160 | [C₃H₆BrCl]⁺ | Molecular ion peaks, relative intensities will depend on isotopic abundance. |

| 77, 79 | [C₃H₆Cl]⁺ | Loss of Br radical. |

| 121, 123 | [C₃H₆Br]⁺ | Loss of Cl radical. |

| 41 | [C₃H₅]⁺ | Propyl cation, likely a stable fragment. |

Experimental Spectroscopic Data for Isomers of Bromo-chloropropane

For the purpose of comparison, the following tables summarize available experimental data for 1-bromo-2-chloropropane (B1583154) and 1-bromo-3-chloropropane (B140262).

Table 5: Experimental ¹H NMR Data for 1-Bromo-2-chloropropane

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH(Cl) | ~4.3 | Multiplet |

| CH₂(Br) | ~3.7 | Multiplet |

| CH₃ | ~1.7 | Doublet |

| Solvent: CDCl₃ |

Table 6: Experimental ¹³C NMR Data for 1-Bromo-3-chloropropane [1][2][3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Cl | 43 |

| -CH₂- | 35 |

| C-Br | 30 |

| Solvent: Not specified |

Table 7: Experimental IR and MS Data for 1-Bromo-3-chloropropane [4][5][6]

| Spectroscopy | Key Features |

| IR (cm⁻¹) | C-H stretch: ~2965, C-H bend: ~1440, C-Cl stretch: ~730, C-Br stretch: ~650 |

| MS (m/z) | Molecular Ion: 156/158/160, Base Peak: 41 ([C₃H₅]⁺), Other Fragments: 77/79 ([C₃H₆Cl]⁺) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. This separates the sample from any impurities before it enters the ion source.

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for creating fragment ions and a clear fragmentation pattern.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 35 to 200.

Visualizations

Caption: Predicted NMR assignments for this compound.

Caption: Predicted fragmentation pathways for this compound in MS.

References

- 1. brainly.com [brainly.com]

- 2. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]

- 3. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]

- 4. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 5. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 6. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

Thermodynamic Properties of 1-Bromo-1-Chloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-bromo-1-chloropropane. Due to a notable scarcity of experimental data for this specific compound, this document presents available computed data and the limited experimental data found in the literature. For comparative purposes, experimental data for the isomer 1-bromo-3-chloropropane (B140262) is also included. A significant portion of this guide is dedicated to detailing the established experimental protocols for determining the thermodynamic properties of haloalkanes, providing a foundational understanding for researchers in the field. This includes methodologies for measuring enthalpy of formation, heat capacity, entropy, and vapor pressure. A generalized experimental workflow for thermodynamic property determination is also visualized.

Introduction

This compound (C₃H₆BrCl) is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling of reaction kinetics and equilibria. These properties, including enthalpy of formation, entropy, Gibbs free energy of formation, heat capacity, and vapor pressure, govern the behavior of the substance under various conditions.

This guide aims to consolidate the available thermodynamic data for this compound, address the current data gaps, and provide detailed experimental methodologies relevant to its characterization.

Thermodynamic Data

A comprehensive search of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for this compound. The majority of available information is derived from computational estimations.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its isomer, 1-bromo-3-chloropropane. It is critical to distinguish between experimental and computed values.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Units | Data Type |

| Molecular Weight | 157.44 | g/mol | Computed |

| Boiling Point | 111 | °C | Experimental |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 2.6 | Computed | |

| Topological Polar Surface Area | 0 | Ų | Computed |

Data sourced from PubChem and Stenutz. All properties are computed unless otherwise specified.

Table 2: Experimental Thermodynamic Properties of 1-Bromo-3-Chloropropane (Isomer)

| Property | Value | Units | Temperature (K) |

| Boiling Point | 143.3 | °C | 416.5 |

| Enthalpy of Vaporization (ΔvapH) | 37.55 | kJ/mol | 416.5 |

| Enthalpy of Vaporization (ΔvapH) | 42.0 | kJ/mol | 341 |

Data sourced from the NIST Chemistry WebBook.[1]

Experimental Protocols

The determination of thermodynamic properties for compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key thermodynamic measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a liquid organic compound is typically determined indirectly using combustion calorimetry.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is encapsulated in a combustible container of known mass and heat of combustion.

-

Calorimeter Setup: The sealed sample is placed in a "bomb," a constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

-

Calculation: The heat released by the combustion (q_comb) is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.), which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Correction Factors: Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl).

Determination of Heat Capacity

The heat capacity (Cp) of a liquid is the amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius. Adiabatic scanning calorimetry is a precise method for its determination.

Methodology: Adiabatic Scanning Calorimetry

-

Calorimeter Cell: A known mass of the liquid sample is placed in a sealed calorimetric cell.

-

Adiabatic Shield: The cell is surrounded by an adiabatic shield, the temperature of which is controlled to be as close as possible to the temperature of the cell at all times. This minimizes heat loss to the surroundings.

-

Heating: A constant and precisely known electrical power (P) is supplied to a heater within the cell, causing the temperature of the sample and cell to increase.

-

Temperature and Time Measurement: The temperature of the cell (T) is measured as a function of time (t).

-

Calculation of Heat Capacity: The total heat capacity of the cell and sample (C_total) is determined from the heating rate (dT/dt) and the supplied power: C_total = P / (dT/dt).

-

Correction for Cell Heat Capacity: The heat capacity of the empty calorimetric cell is determined in a separate experiment. This value is then subtracted from the total heat capacity to obtain the heat capacity of the sample.

-

Molar Heat Capacity: The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles of the substance.

Determination of Standard Entropy

The standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the standard temperature (298.15 K) and by accounting for the entropies of any phase transitions.

Methodology: Calorimetric and Spectroscopic Methods

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase is measured from a very low temperature (e.g., ~10 K) up to its melting point using an adiabatic calorimeter.

-

Entropy of the Solid: The entropy of the solid at the melting point is calculated by integrating C_p/T from 0 K to the melting temperature. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.

-

Enthalpy and Entropy of Fusion: The enthalpy of fusion (ΔfusH) is measured at the melting point, and the entropy of fusion (ΔfusS) is calculated as ΔfusH/T_m.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Entropy of the Liquid: The entropy increase in the liquid phase is calculated by integrating C_p(liquid)/T from the melting point to the standard temperature.

-

Total Calorimetric Entropy: The standard entropy at 298.15 K is the sum of the entropy of the solid at the melting point, the entropy of fusion, and the entropy increase in the liquid phase.

-

Spectroscopic Entropy Calculation: For ideal gases, the standard entropy can also be calculated using statistical mechanics from molecular parameters obtained from spectroscopic measurements (e.g., vibrational frequencies from infrared and Raman spectroscopy, and rotational constants from microwave spectroscopy). A comparison between calorimetric and spectroscopic entropies can reveal information about residual entropy in the solid at 0 K.

Determination of Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. The static or dynamic method can be used for its determination.

Methodology: Static Method

-

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities, typically by several freeze-pump-thaw cycles.

-

Temperature Control: The vessel is immersed in a constant-temperature bath, and the temperature is precisely controlled and measured.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the vessel becomes constant.

-

Pressure Measurement: The vapor pressure of the substance at the given temperature is directly read from the manometer.

-

Temperature Dependence: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature. The data can then be fitted to an equation such as the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like this compound.

Caption: A flowchart illustrating the typical experimental procedures for determining the thermodynamic properties of a pure liquid compound.

Conclusion

The thermodynamic characterization of this compound is currently incomplete, with a clear lack of experimental data in the public domain. The data that is available is primarily computational. This guide has summarized the existing information and provided detailed, standard experimental protocols that can be employed to obtain the necessary thermodynamic parameters. The generation of reliable experimental data for the enthalpy of formation, heat capacity, entropy, and vapor pressure is essential for the safe and efficient application of this compound in research and industry. The presented workflow and methodologies offer a clear path for future experimental investigations to fill the existing data gaps.

References

A Technical Guide to the Solubility of 1-Bromo-1-Chloropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-1-chloropropane in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing the solubility of halogenated hydrocarbons and provides detailed experimental protocols for its determination. This guide is intended to be a practical resource for laboratory professionals, offering a framework for assessing the solubility of this compound and similar compounds.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. Solubility dictates the choice of solvent for a particular application, influencing reaction rates, yields, and the ease of product isolation.

This guide outlines the expected solubility of this compound based on the principle of "like dissolves like" and provides detailed methodologies for the experimental determination of its solubility.

Predicted Solubility Profile

Based on the molecular structure of this compound, which features a polar carbon-halogen bond and a nonpolar alkyl chain, its solubility in organic solvents can be predicted qualitatively. The general principle of "like dissolves like" suggests that non-polar or weakly polar solutes will dissolve in non-polar or weakly polar solvents, while polar solutes are more soluble in polar solvents. Haloalkanes are generally considered to be soluble in common organic solvents.[1][2][3] The energy required to overcome the intermolecular attractions between haloalkane molecules is comparable to the energy released when new attractions are formed with organic solvent molecules.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane (B92381) | Non-polar | High | The non-polar alkyl chain of this compound will interact favorably with the non-polar hexane molecules through London dispersion forces. |

| Toluene (B28343) | Non-polar (aromatic) | High | Similar to hexane, toluene is a non-polar solvent that will readily dissolve this compound. |

| Diethyl Ether | Weakly polar | High | Diethyl ether has a small dipole moment and can effectively solvate the haloalkane. |

| Acetone | Polar aprotic | Moderate to High | Acetone is a polar aprotic solvent that should be a good solvent for this compound. |

| Ethanol (B145695) | Polar protic | Moderate | The polarity of ethanol will allow for some solubility, though the hydrogen bonding network of ethanol might be slightly disrupted. |

| Methanol | Polar protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce the solubility compared to ethanol. |

| Water | Polar protic | Low | This compound is expected to be poorly soluble in water due to its inability to form strong hydrogen bonds with water molecules.[4] |

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a liquid solute like this compound in an organic solvent can be achieved through several experimental methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method

This is a classical and straightforward method for determining solubility.[5][6]

Methodology:

-

Preparation of a Saturated Solution:

-

In a thermostatically controlled vessel, add an excess of this compound (solute) to a known volume of the organic solvent.

-

Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed to let the undissolved solute settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the non-volatile solute.

-

Dry the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

-

Spectroscopic Method (UV-Vis or other)

If this compound exhibits a measurable absorbance at a specific wavelength where the solvent is transparent, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.[7][8]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. quora.com [quora.com]

- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. ssgopalganj.in [ssgopalganj.in]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

Unlocking the Potential of 1-Bromo-1-Chloropropane: A Technical Guide to Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-chloropropane, a halogenated alkane with the chemical formula C₃H₆BrCl, represents a significant yet underexplored area of chemical research. While its isomers and related haloalkanes have found applications in various fields, dedicated studies on the synthesis, reactivity, and biological effects of this compound are conspicuously absent from the scientific literature. This technical guide aims to bridge this gap by proposing a roadmap for future research. By drawing analogies from well-documented haloalkanes, this paper outlines potential synthetic methodologies, predicts reactivity patterns, and hypothesizes metabolic and toxicological pathways. The objective is to provide a foundational resource for researchers poised to investigate this promising molecule, complete with detailed experimental protocols and data presentation frameworks to standardize future findings.

Introduction: The Enigma of this compound

Halogenated hydrocarbons are a cornerstone of synthetic organic chemistry and have played pivotal roles in the development of pharmaceuticals, agrochemicals, and materials science. While compounds like 1-bromopropane (B46711) and 1-bromo-3-chloropropane (B140262) have been the subject of numerous studies, this compound remains a chemical entity with minimal dedicated research.[1][2] The presence of two different halogens on the same carbon atom suggests unique reactivity and potential for stereospecific reactions, making it a compelling target for investigation.

This guide will systematically explore potential research avenues, providing a theoretical and practical framework for the scientific community.

Physicochemical Properties and Spectroscopic Characterization

To date, there is a lack of experimentally determined physicochemical and spectroscopic data for this compound. The initial step in any research endeavor should be the unambiguous synthesis and characterization of the compound.

Table 1: Predicted Physicochemical Properties of this compound and its Isomers

| Property | This compound (Predicted) | 1-Bromo-3-chloropropane | 1-Bromopropane | 1-Chloropropane |

| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl | C₃H₇Br | C₃H₇Cl |

| Molecular Weight ( g/mol ) | 157.44 | 157.44[1] | 122.99 | 78.54 |

| Boiling Point (°C) | ~110-120 | 143.3 | 71 | 47 |

| Density (g/mL) | ~1.5 | 1.59 | 1.35 | 0.89 |

| LogP | ~2.5 | 2.09 | 2.10[3] | 1.83 |

Note: Properties for this compound are estimations based on trends observed in related haloalkanes.

Proposed Experimental Protocol for Spectroscopic Analysis

Objective: To obtain comprehensive spectroscopic data for synthesized this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Predict a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a downfield multiplet for the methine proton.

-

¹³C NMR (100 MHz, CDCl₃): Predict three distinct signals corresponding to the three carbon atoms.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Key expected peaks include C-H stretching (2900-3000 cm⁻¹), C-Br stretching (500-600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show characteristic isotopic patterns for bromine and chlorine.

-

Synthesis and Reactivity: Exploring New Chemical Frontiers

The synthesis of this compound has not been well-documented. However, established methods for the halogenation of alkanes can be adapted.

Proposed Synthetic Pathways

dot

Caption: Proposed synthetic routes to this compound.

Predicted Reactivity

The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond.[4] Consequently, the bromine atom in this compound is expected to be the more reactive site for nucleophilic substitution.

dot

Caption: Predicted nucleophilic substitution reactivity.

Proposed Experimental Protocol for Reactivity Studies

Objective: To investigate the relative reactivity of the C-Br and C-Cl bonds in this compound.

Methodology:

-

Reaction with a Nucleophile: React this compound with a soft nucleophile, such as sodium iodide in acetone (B3395972) (Finkelstein reaction).

-

Product Analysis: Analyze the reaction mixture over time using GC-MS to identify the products. The expected major product is 1-chloro-1-iodopropane, indicating the preferential substitution of bromide.

-

Kinetic Studies: Monitor the disappearance of the starting material and the appearance of the product(s) to determine the reaction kinetics and selectivity.

Potential Toxicological Profile: A Need for Caution and Investigation

Many halogenated propanes exhibit toxicity, including carcinogenicity, hepatotoxicity, and neurotoxicity.[5][6][7] It is plausible that this compound shares some of these toxicological properties.

Table 2: Known Toxicities of Related Halogenated Propanes

| Compound | Acute Toxicity | Carcinogenicity | Target Organs |

| 1-Bromopropane | Neurotoxicity, reproductive toxicity | Reasonably anticipated to be a human carcinogen[7] | Nervous system, reproductive organs |

| 1-Bromo-3-chloropropane | High acute inhalation toxicity[5] | Possibly carcinogenic to humans (Group 2B)[5] | Liver, lung, testes[5] |

| 1,2-Dibromo-3-chloropropane | High acute toxicity | Known human carcinogen | Liver, kidneys, reproductive organs |

Proposed Experimental Workflow for Toxicological Assessment

dot

Caption: A proposed workflow for toxicological evaluation.

Hypothesized Metabolic Pathways: Unraveling the Biological Fate

The metabolism of halogenated alkanes often proceeds via two main pathways: cytochrome P450-mediated oxidation and glutathione (B108866) (GSH) conjugation.[8] It is hypothesized that this compound will be metabolized similarly.

Proposed Metabolic Activation

dot

Caption: Hypothesized metabolic pathways of this compound.

Proposed Experimental Protocol for Metabolic Studies

Objective: To identify the major metabolic pathways and metabolites of this compound.

Methodology:

-

In Vitro Metabolism: Incubate this compound with liver microsomes (for P450-mediated metabolism) and with liver cytosol fortified with glutathione (for GST-mediated conjugation).

-

Metabolite Identification: Analyze the incubation mixtures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify potential metabolites.

-

In Vivo Metabolism: Administer this compound to a rodent model and collect urine and feces. Analyze the excreta for metabolites identified in the in vitro studies.

Potential Applications in Drug Development and Organic Synthesis

The unique structural feature of having two different halogens on the same carbon atom could be exploited in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds could allow for sequential, site-selective reactions, making this compound a potentially valuable building block for complex molecules.

Conclusion and Future Directions

This compound is a molecule with untapped potential. The lack of fundamental data presents a significant opportunity for foundational research. This technical guide provides a comprehensive framework for initiating studies into its synthesis, characterization, reactivity, and biological activities. The proposed experimental protocols and data presentation formats are intended to encourage standardized and comparable future research in this nascent field. The exploration of this compound could lead to the discovery of new synthetic methodologies and a deeper understanding of the structure-activity relationships of halogenated compounds. It is imperative that future research is conducted with a strong emphasis on safety and a thorough toxicological evaluation to ensure responsible scientific advancement.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Propane, bromochloro- | C3H6BrCl | CID 36872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. certifico.com [certifico.com]

- 4. brainly.com [brainly.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-Bromo-1-Chloropropane Synthesis for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-Chloropropane, a Key Halogenated Alkane Intermediate

This whitepaper provides a detailed literature review of the synthetic routes for this compound, a geminal dihaloalkane with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of synthetic methodologies, experimental protocols, and quantitative data to facilitate further research and application.

Introduction

This compound is a halogenated propane (B168953) derivative characterized by the presence of both a bromine and a chlorine atom on the same carbon atom. This unique structural feature imparts specific reactivity, making it a valuable intermediate for the introduction of a propylidene moiety or for the stereoselective synthesis of more complex molecules. While various bromo-chloro-propane isomers exist, this review focuses specifically on the synthesis of the 1,1-disubstituted isomer.

Synthetic Approaches

The synthesis of this compound has been explored through several chemical transformations. The most prominent and effective method identified in the literature is the hydrohalogenation of a halo-substituted propene. Other potential but less explored or less selective routes include the direct halogenation of a suitable propyl halide.

Addition of Hydrogen Chloride to 1-Bromopropene

The most direct and seemingly exclusive method for the synthesis of this compound is the addition of hydrogen chloride (HCl) to 1-bromopropene. This reaction proceeds via an electrophilic addition mechanism.

Reaction: CH₃CH=CHBr + HCl → CH₃CH₂CH(Br)Cl

The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms (C2), and the chloride ion adds to the other carbon atom (C1), which is also bonded to the bromine atom. This leads to the exclusive formation of this compound.

Experimental Protocol:

-

Reaction Setup: A solution of 1-bromopropene in a suitable inert solvent (e.g., dichloromethane, diethyl ether) would be prepared in a reaction vessel equipped with a gas inlet and a cooling system.

-

Reagent Addition: Anhydrous hydrogen chloride gas would be bubbled through the solution at a controlled rate. The reaction temperature would likely be maintained at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions.

-

Monitoring and Work-up: The reaction progress would be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the excess HCl would be removed, and the reaction mixture would be washed with a mild base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to yield the crude product.

-

Purification: The crude this compound would then be purified by fractional distillation under reduced pressure.

Logical Relationship of the Addition Reaction:

Caption: Electrophilic addition of HCl to 1-bromopropene.

Free-Radical Halogenation of 1-Chloropropane (B146392)

Another potential, though likely less selective, route to this compound is the free-radical bromination of 1-chloropropane. This method involves the substitution of a hydrogen atom with a bromine atom, initiated by a radical initiator such as UV light or a chemical initiator.

Reaction: CH₃CH₂CH₂Cl + Br₂ --(UV light/heat)--> Mixture of brominated products

However, free-radical halogenation of alkanes often leads to a mixture of constitutional isomers. In the case of 1-chloropropane, bromination can occur at any of the three carbon atoms, leading to this compound, 2-bromo-1-chloropropane (B110360), and 3-bromo-1-chloropropane. The selectivity of the reaction is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). Therefore, abstraction of a hydrogen atom from the C2 position to form a secondary radical is generally favored, which would lead to 2-bromo-1-chloropropane as a major product. The formation of the desired this compound would likely be a minor product.

Experimental Workflow for Free-Radical Halogenation:

Caption: Workflow for free-radical bromination of 1-chloropropane.

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of quantitative data from various sources cannot be compiled at this time. Research efforts should focus on experimentally determining the optimal reaction conditions and yields for the proposed synthetic routes.

Conclusion and Future Outlook

The synthesis of this compound appears to be most effectively achieved through the electrophilic addition of hydrogen chloride to 1-bromopropene. This method is expected to be highly regioselective, yielding the desired product exclusively. However, there is a clear need for detailed experimental studies to establish a robust and scalable protocol, including optimization of reaction parameters and quantification of yields.

The free-radical halogenation of 1-chloropropane is a theoretically possible but likely non-selective method that would necessitate challenging purification steps to isolate the target compound.

For researchers and drug development professionals, the development of a reliable synthesis for this compound would provide access to a versatile building block for the creation of novel chemical entities with potential therapeutic applications. Future work should focus on the practical execution and detailed characterization of the addition reaction between 1-bromopropene and hydrogen chloride.

An In-depth Technical Guide to 1-bromo-1-chloropropane: Synthesis, Properties, and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-bromo-1-chloropropane is a chiral haloalkane with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, stereochemistry, and plausible synthetic routes based on established chemical principles, due to the limited direct historical and experimental data available for this specific compound. The guide also presents predicted and comparative spectroscopic data to aid in its characterization.

Introduction

This compound, with the chemical formula C₃H₆BrCl, is a halogenated propane (B168953) derivative. A key feature of this molecule is the presence of a stereocenter at the first carbon atom, which is bonded to four different substituents: a bromine atom, a chlorine atom, an ethyl group, and a hydrogen atom. This chirality makes it a potentially valuable building block in asymmetric synthesis. While specific historical records of its discovery and initial synthesis are not well-documented in readily available literature, its chemistry can be understood through the extensive knowledge of haloalkane synthesis and reactivity.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, its physical properties can be inferred from the general trends observed for haloalkanes and data from its isomers.[1][2][3][4][5]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Inferred) | 1-bromo-3-chloropropane (B140262) | 2-bromo-1-chloropropane |

| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl | C₃H₆BrCl |

| Molecular Weight | 157.44 g/mol | 157.44 g/mol | 157.44 g/mol |

| Boiling Point | Likely between 110-140 °C | 143.3 °C | ~118 °C |

| Density | Expected to be > 1 g/mL | 1.59 g/mL at 25 °C | 1.464 g/cm³ |

| Chirality | Yes (at C1) | No | Yes (at C2)[6] |

| CAS Number | 34652-54-5 | 109-70-6 | 3017-95-6 |

Stereochemistry

The first carbon atom in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane.[7][8][9] The Cahn-Ingold-Prelog priority rules for the substituents on the chiral carbon are as follows:

-

-Br (highest atomic number)

-

-Cl

-

-CH₂CH₃

-

-H (lowest atomic number)

The spatial arrangement of these substituents determines the R/S configuration.

Caption: Substituent priorities on the chiral carbon of this compound.

Synthesis of this compound: Plausible Experimental Protocols

While a definitive historical synthesis of this compound is not readily found, two plausible synthetic routes can be proposed based on well-established reactions of alkanes and alkenes.

Route 1: Free Radical Halogenation of 1-chloropropane (B146392)

This method involves the substitution of a hydrogen atom on 1-chloropropane with a bromine atom, initiated by UV light. This reaction is known to be selective, with bromine radicals preferentially abstracting the most substituted hydrogen.[10][11][12][13][14]

Reaction:

CH₃CH₂CH₂Cl + Br₂ --(UV light)--> CH₃CH₂(CHBr)Cl + HBr

Experimental Protocol:

-

Reaction Setup: A solution of 1-chloropropane in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet.

-

Initiation: The solution is irradiated with a UV lamp while bromine is added dropwise. The reaction mixture is maintained at a controlled temperature.

-

Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), the mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product can be purified by fractional distillation to isolate this compound.

Caption: Experimental workflow for the synthesis of this compound via free radical halogenation.

Route 2: Electrophilic Addition of HBr to 1-chloro-1-propene (B106547)

This method involves the addition of hydrogen bromide across the double bond of 1-chloro-1-propene. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromine will add to the more substituted carbon.[15][16][17][18][19]

Reaction:

CH₃CH=CHCl + HBr --> CH₃CH₂(CHBr)Cl

Experimental Protocol:

-

Reaction Setup: 1-chloro-1-propene is dissolved in a non-polar, aprotic solvent.

-

Addition: Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in a suitable solvent is added. The reaction is typically carried out at a low temperature to minimize side reactions.

-

Work-up: The reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine.

-

Purification: The organic layer is dried, the solvent is evaporated, and the product is purified by fractional distillation.

Caption: Signaling pathway for the electrophilic addition of HBr to 1-chloro-1-propene.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is scarce. The following are predictions based on the analysis of its isomers and related compounds.[20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - CH₃ group: Triplet, upfield (lower ppm). - CH₂ group: Multiplet (sextet or more complex), intermediate ppm. - CH group: Triplet, downfield (highest ppm) due to the deshielding effect of both bromine and chlorine. |

| ¹³C NMR | - Three distinct signals corresponding to the three carbon atoms. - C1 (CHBrCl): Most downfield signal due to the attachment of two electronegative halogens. - C2 (CH₂): Intermediate signal. - C3 (CH₃): Most upfield signal. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks would be at m/z 156, 158, and 160. - Fragmentation: Loss of Br (M-79/81), loss of Cl (M-35/37), and cleavage of the C-C bonds. |

Conclusion

While the history of this compound's discovery is not prominent in scientific literature, its synthesis and properties can be confidently predicted based on fundamental principles of organic chemistry. Its chiral nature makes it a compound of interest for stereoselective synthesis. The experimental protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential applications of this versatile haloalkane. Further research into its specific reactivity and biological activity is warranted.

References

- 1. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. What are the Physical properties of Haloalkanes? [pw.live]

- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 6. 2-Bromo-1-chloropropane - Wikipedia [en.wikipedia.org]

- 7. brainly.com [brainly.com]

- 8. (a) Draw the structures of: (i) (S)-1-bromo-1-chloropropane (ii) (1.. [askfilo.com]

- 9. quora.com [quora.com]

- 10. Introduction to Free Radical Halogenation - Chad's Prep® [chadsprep.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. youtube.com [youtube.com]

- 15. ssgopalganj.in [ssgopalganj.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. franklychemistry.co.uk [franklychemistry.co.uk]

- 18. sarthaks.com [sarthaks.com]

- 19. homework.study.com [homework.study.com]

- 20. 1-Bromo-3-chloropropane(109-70-6) 1H NMR [m.chemicalbook.com]

- 21. 2-BROMO-1-CHLOROPROPANE(3017-95-6) 13C NMR [m.chemicalbook.com]

- 22. 1-Bromo-3-chloropropane(109-70-6) 13C NMR spectrum [chemicalbook.com]

- 23. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]

- 24. spectrabase.com [spectrabase.com]

- 25. 1-Bromo-3-chloropropane(109-70-6) MS [m.chemicalbook.com]

- 26. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 27. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]

- 28. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 29. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 30. youtube.com [youtube.com]

- 31. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 32. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 33. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 34. 1-Bromo-3-chloropropane | C3H6BrCl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-Depth Technical Guide to 1-Bromo-1-Chloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-chloropropane is a halogenated hydrocarbon with potential applications in organic synthesis and as a subject of study in toxicology and cellular biology. Its chemical structure, featuring two different halogen atoms on the same carbon, imparts specific reactivity and properties that are of interest to researchers in various fields. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and known biological interactions of this compound, along with detailed experimental protocols relevant to its synthesis and study.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 34652-54-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₃H₆BrCl[1] |

| SMILES | CCC(Cl)Br[1] |

| InChI | InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3[1] |

| InChIKey | HYOAGWAIGJXNQH-UHFFFAOYSA-N[1] |

| Synonyms | Bromochloropropane, Propane, bromochloro-[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 157.44 g/mol [1] |

| Boiling Point | 111 °C[2] |

| Density | 1.528 g/cm³ |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

| XLogP3-AA | 2.6[1] |

| Exact Mass | 155.93414 Da[1] |

| Monoisotopic Mass | 155.93414 Da[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via free-radical halogenation of 1-chloropropane (B146392). This method relies on the initiation of a radical chain reaction, typically using UV light or a radical initiator. It is important to note that this reaction can produce a mixture of products, including di-halogenated and other isomers, necessitating careful control of reaction conditions and purification of the final product.

Materials:

-

1-chloropropane

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

UV lamp (optional)

-

Reaction flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloropropane in a four-fold excess of anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.

-

Initiation: The reaction can be initiated by either heating the mixture to reflux (around 77°C for CCl₄) or by irradiation with a UV lamp at room temperature. The use of both heat and a radical initiator is common to ensure an efficient reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of NBS (which is denser than the solvent and will sink) and the formation of succinimide (B58015) (which is less dense and will float). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining water-soluble byproducts. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Isolate the this compound from the solvent and any other byproducts by fractional distillation. The boiling point of this compound is approximately 111°C.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activity Assessment